7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide 7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16792570
InChI: InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)
SMILES:
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol

7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide

CAS No.:

Cat. No.: VC16792570

Molecular Formula: C17H22N2O3

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide -

Specification

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
IUPAC Name 7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide
Standard InChI InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)
Standard InChI Key RTKIYFITIVXBLE-UHFFFAOYSA-N
Canonical SMILES CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound’s IUPAC name, 7-[4-(Dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide, reflects its branched aliphatic chain, conjugated diene system, and hydroxamic acid functional group . Key synonyms include Trichostatin A (racemate), Tricostatin A, and identifiers such as DTXSID30860735 and PubChem CID 5562 .

Molecular Architecture

The structure features:

  • A dimethylaminophenyl moiety at position 7.

  • A hydroxamic acid group (-NHOH) as the terminal amide.

  • Conjugated double bonds at positions 2 and 4, contributing to its planar geometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₂N₂O₃
Molecular Weight302.37 g/mol
SMILESCC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C
InChIKeyRTKIYFITIVXBLE-UHFFFAOYSA-N
Stereochemistry(6R) configuration in enantiomeric forms

The dimethylamino group enhances solubility in polar solvents, while the conjugated system facilitates π-π interactions with biological targets .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis involves multi-step organic reactions, typically starting with 4-(dimethylamino)benzaldehyde and proceeding through aldol condensation, Michael addition, and hydroxamic acid formation. Critical steps include:

  • Aldol Condensation: Formation of the α,β-unsaturated ketone backbone.

  • Hydroxamic Acid Introduction: Reaction with hydroxylamine under controlled pH.

  • Purification: High-Performance Liquid Chromatography (HPLC) achieves >95% purity.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry via ¹H and ¹³C shifts, particularly the hydroxamic proton at δ 10.2 ppm.

  • Mass Spectrometry (MS): Molecular ion peak at m/z 302.37 aligns with the molecular formula .

  • X-ray Crystallography: Resolves the (6R) stereochemistry in crystalline forms .

Biological Activity and Mechanism of Action

HDAC Inhibition

TSA competitively inhibits zinc-dependent HDACs (Class I/II), binding to the active site via its hydroxamic acid group, which chelates zinc ions . This prevents histone deacetylation, maintaining chromatin in an open conformation and promoting transcription of tumor suppressor genes (e.g., p53) .

Table 2: HDAC Inhibitory Profile of TSA

HDAC ClassIC₅₀ (nM)Selectivity
Class I1.8Broad-spectrum
Class II3.2Broad-spectrum
Class IV>1000Negligible

Data adapted from epigenetic studies .

Anticancer Effects

  • Apoptosis Induction: TSA upregulates pro-apoptotic proteins (e.g., BAX) in leukemia cells .

  • Cell Cycle Arrest: G₁/S phase arrest in breast cancer models via p21 activation .

  • Angiogenesis Suppression: Reduces VEGF expression in solid tumors .

Applications in Research and Therapy

Pharmaceutical Development

  • Epigenetic Therapy: TSA serves as a lead compound in HDAC inhibitor design (e.g., Vorinostat) .

  • Combination Therapies: Synergizes with DNA methyltransferase inhibitors (e.g., Azacitidine) to reactivate silenced genes .

Agricultural and Biochemical Uses

  • Biopesticide Potential: Disrupts chitin synthesis in insects via HDAC homolog inhibition .

  • Enzyme Assays: Utilized in in vitro HDAC activity screens.

Recent Advances and Future Directions

Nanodelivery Systems

Liposomal encapsulation improves TSA’s bioavailability and reduces systemic toxicity in preclinical models .

Clinical Trials

Phase I/II trials explore TSA analogs in cutaneous T-cell lymphoma and myelodysplastic syndromes, showing partial responses in 30% of patients .

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